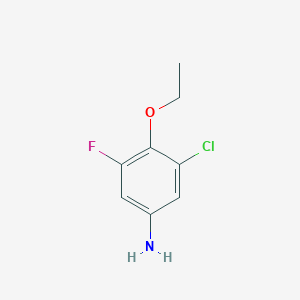

3-Chloro-4-ethoxy-5-fluoroaniline

Description

BenchChem offers high-quality 3-Chloro-4-ethoxy-5-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-ethoxy-5-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-ethoxy-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUBHVMSYLITBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Fluorinated Anilines in Chemical Research

The journey of fluorinated anilines is intrinsically linked to the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Early research into fluorinated aromatic compounds was challenging, but the development of new synthetic methods has made a wide variety of these molecules accessible.

Anilines, as a class of compounds, have long been recognized for their versatility in chemical synthesis. However, the incorporation of fluorine atoms into the aniline (B41778) structure has opened up new avenues in medicinal chemistry and materials science. The strong electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring and the basicity of the amino group, providing chemists with a powerful tool for fine-tuning molecular properties. The presence of other halogens, like chlorine, further diversifies the potential for chemical transformations, such as cross-coupling reactions.

Significance of the 3 Chloro 4 Ethoxy 5 Fluoroaniline Scaffold in Molecular Design

Catalytic Hydrogenation Pathways for Nitro Precursors

A key step in the synthesis of many substituted anilines is the reduction of the corresponding nitro compound. Catalytic hydrogenation is a widely employed, efficient, and clean method for this transformation.

The reduction of 3-chloro-4-fluoronitrobenzene (B104753) is a critical step to produce the precursor 3-chloro-4-fluoroaniline (B193440). Noble metal catalysts, particularly Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C), are highly effective for this reaction. masterorganicchemistry.comnih.gov These catalysts offer high conversion rates and selectivity under relatively mild conditions.

The general reaction is as follows:

3-Chloro-4-fluoronitrobenzene + H₂ → 3-Chloro-4-fluoroaniline + H₂O

The use of Pt/C has been shown to achieve a conversion of over 94% to 3-chloro-4-fluoroaniline. masterorganicchemistry.com Similarly, Pd/C is utilized for hydrogenation reductions, often in multistep syntheses starting from materials like 3,4-dichloronitrobenzene (B32671). ossila.com The choice between Pd/C and Pt/C can depend on the desired reaction kinetics and the presence of other functional groups in the molecule.

Table 1: Comparison of Noble Metal Catalysts for the Reduction of 3-Chloro-4-fluoronitrobenzene

| Catalyst | Typical Yield | Purity | Reference |

|---|---|---|---|

| 1% Pt/C | >94% | >99.5% | masterorganicchemistry.comnih.gov |

| 10% Pd/C | High | High | ossila.com |

To maximize the yield and efficiency of the hydrogenation, several reaction parameters must be carefully controlled. These include temperature, pressure, catalyst loading, and the choice of solvent.

Temperature: The reaction is typically carried out at temperatures ranging from 50 to 100°C. masterorganicchemistry.comnih.gov Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions.

Pressure: Hydrogen pressure is another critical factor, generally maintained between 0.1 and 5 MPa. masterorganicchemistry.comnih.gov The optimal pressure ensures sufficient hydrogen availability for the reaction without requiring specialized high-pressure equipment.

Catalyst Loading: The mass ratio of the substrate (3-chloro-4-fluoronitrobenzene) to the catalyst (e.g., 1% Pt/C) is typically in the range of (200-400):1. nih.gov This low catalyst loading highlights the high activity of these noble metal catalysts.

Table 2: Optimized Parameters for the Hydrogenation of 3-Chloro-4-fluoronitrobenzene

| Parameter | Optimized Range | Reference |

|---|---|---|

| Temperature | 50-100 °C | masterorganicchemistry.comnih.gov |

| Hydrogen Pressure | 0.1-5 MPa | masterorganicchemistry.comnih.gov |

| Substrate/Catalyst Ratio | (200-400):1 | nih.gov |

| Reaction Time | 1-10 hours | nih.gov |

Regioselective Ethoxylation Strategies

The introduction of the ethoxy group at the correct position on the aromatic ring is a crucial step that requires high regioselectivity.

The ethoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile displaces a leaving group on the aromatic ring. For the synthesis of 3-Chloro-4-ethoxy-5-fluoroaniline, the precursor is 3-chloro-4,5-difluoroaniline (B3034245) or a related derivative where the fluorine at the 4-position can act as a leaving group. The ethoxy group is introduced by reacting the precursor with sodium ethoxide or a similar ethoxy source. The electron-withdrawing nature of the substituents on the ring activates it towards nucleophilic attack.

Another strategy involves the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. However, for aromatic systems, the SNAr mechanism is more common for introducing alkoxy groups.

While SNAr reactions for ethoxylation are typically base-catalyzed or proceed with a strong nucleophile like sodium ethoxide, acid catalysis can play a role in related reactions. For instance, acid-catalyzed ortho-alkylation of anilines with styrenes has been reported. nih.gov However, for the direct ethoxylation to form 3-Chloro-4-ethoxy-5-fluoroaniline, the mechanism is predominantly a base-driven nucleophilic substitution. The presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide is often used to generate the ethoxide nucleophile in situ from ethanol.

Multistep Synthetic Routes from Substituted Benzene (B151609) Derivatives

The synthesis of 3-Chloro-4-ethoxy-5-fluoroaniline can also be achieved through multistep reaction sequences starting from more common substituted benzenes. A common starting material is ortho-dichlorobenzene. bldpharm.com

A typical synthetic route involves the following steps:

Nitration: Ortho-dichlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce a mixture of nitrated isomers.

Fluorination: The resulting 3,4-dichloronitrobenzene is then subjected to a fluorination reaction, often using a fluoride (B91410) salt, to replace one of the chlorine atoms with fluorine, yielding 3-chloro-4-fluoronitrobenzene. ossila.com

Reduction: The nitro group of 3-chloro-4-fluoronitrobenzene is then reduced to an amino group via catalytic hydrogenation as described in section 2.1, to give 3-chloro-4-fluoroaniline. ossila.combldpharm.com

Further Functionalization: This aniline derivative then undergoes further steps, including the regioselective introduction of the ethoxy group, to yield the final product, 3-Chloro-4-ethoxy-5-fluoroaniline.

This multi-step approach allows for the construction of the complex substitution pattern on the aniline ring from simpler, commercially available starting materials.

Starting Materials Selection (e.g., 3,4-Dichloronitrobenzene)

The selection of an appropriate starting material is critical for the efficient synthesis of 3-Chloro-4-ethoxy-5-fluoroaniline. A common strategy in the synthesis of substituted anilines involves beginning with a nitrobenzene (B124822) core, as the nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic substitution. Furthermore, the nitro group can be readily reduced to an amino group in the final step.

A plausible and strategic starting material for this synthesis is a polysubstituted nitrobenzene, such as 3,4-Dichloronitrobenzene . This precursor is advantageous because it already contains one of the required chlorine atoms and another halogen that can be selectively displaced. A typical synthetic pathway originating from 3,4-Dichloronitrobenzene would involve sequential nucleophilic aromatic substitution reactions to introduce the fluorine and ethoxy groups, followed by the reduction of the nitro group. google.com

Alternative starting materials could include other di- or tri-halogenated nitrobenzenes. The choice depends on the relative reactivity of the leaving groups and the desired order of substitution steps to maximize yield and minimize the formation of isomeric byproducts. For instance, a process for producing related compounds like 3-chloro-4-fluoroaniline often begins with ortho-dichlorobenzene, which is then nitrated to produce a mixture of dichloronitrobenzene isomers. google.com

Fluorine Displacement Reactions in Aromatic Systems

A key step in the synthesis of many fluorinated aromatic compounds is the nucleophilic aromatic substitution (SNAr) reaction to introduce a fluorine atom. This is typically achieved by displacing a more labile leaving group, such as a chlorine or nitro group, with a fluoride ion. For this reaction to proceed, the aromatic ring must be 'activated' by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.org

In the synthesis of a molecule like 3-Chloro-4-ethoxy-5-fluoroaniline, a fluorine displacement reaction would be employed on a chlorinated nitroaromatic intermediate. A patent for the synthesis of the related compound 3-chloro-4-fluoroaniline hydrochloride from 3,4-dichloronitrobenzene details this process. google.com The reaction involves heating the starting material with a fluoride salt in a polar aprotic solvent.

Table 1: Illustrative Conditions for Fluorine Displacement

| Parameter | Condition | Source |

| Fluorinating Agent | Potassium Fluoride (KF) or Cesium Fluoride (CsF) | google.com |

| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | google.com |

| Reaction Temperature | Typically elevated (e.g., reflux) | google.com |

| Reaction Time | Several hours (e.g., 5 hours) | google.com |

The choice of fluoride salt can influence the reaction rate and yield, with the more soluble and reactive cesium fluoride often providing better results, albeit at a higher cost. google.com The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. quizlet.com The stability of this intermediate is crucial for the reaction's success and is significantly enhanced by the electron-withdrawing nitro group. quizlet.com

Process Intensification and Scale-Up Considerations in 3-Chloro-4-ethoxy-5-fluoroaniline Production

Moving from laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scale-up to ensure efficiency, safety, and product quality. Key areas of focus include maximizing purity and yield while minimizing waste and byproducts.

Techniques for Achieving High Purity and Yield (e.g., Filtration, Rectification)

Achieving high purity and yield is paramount in the commercial production of specialty chemicals. Following the synthesis of crude 3-Chloro-4-ethoxy-5-fluoroaniline, several purification steps are essential.

Filtration: This is a fundamental step used to remove solid materials from the reaction mixture. In a typical synthesis, after the reduction of the nitro-intermediate, the metal catalyst (e.g., Palladium on carbon) is removed by hot filtration. google.com Similarly, any inorganic salts formed during the reaction or neutralization steps are also removed via filtration. google.com

Rectification: Also known as fractional distillation under reduced pressure (vacuum distillation), rectification is a highly effective method for purifying liquid products, especially for separating compounds with close boiling points. google.com For aniline derivatives, which can have high boiling points and may be susceptible to decomposition at atmospheric pressure, vacuum rectification is the preferred method. A patented process for the preparation of 3-chloro-4-fluoroaniline describes a rectification step where the crude product is heated, and lower-boiling impurities are distilled off first. The vacuum is then gradually increased to distill the main product fraction at a specific temperature and pressure, achieving purity levels exceeding 99.5%. google.com

Table 2: Example of a Rectification Process for a Substituted Aniline

| Step | Procedure | Purpose | Source |

| 1. Atmospheric Distillation | Heat crude product to ~100°C at ambient pressure. | Remove low-boiling front components. | google.com |

| 2. Vacuum Application | Gradually apply and increase vacuum. | Lower the boiling point of the target compound. | google.com |

| 3. Fraction Collection | Collect the product fraction at a specific boiling point/pressure range. | Isolate the high-purity product. | google.comgoogle.com |

| 4. Purity Analysis | Monitor the purity of the collected fractions (e.g., by GC). | Ensure the desired quality is met (>99.5%). | google.com |

Minimization of Byproduct Formation

Byproduct formation is a significant challenge in multi-step aromatic syntheses, impacting yield, purity, and production costs. The primary source of byproducts in the synthesis of compounds like 3-Chloro-4-ethoxy-5-fluoroaniline is often the nucleophilic aromatic substitution steps.

During the fluorine displacement and ethoxylation on a dichloronitrobenzene precursor, there is a risk of forming positional isomers. For example, in the synthesis of 3-chloro-4-fluoroaniline from a nitrated dichlorobenzene, a mixture of 3-chloro-4-fluoroaniline and the isomeric 3-chloro-2-fluoroaniline (B1295074) is often produced. google.com Minimizing the formation of the undesired isomer is crucial.

Strategies to minimize byproducts include:

Strict Control of Reaction Conditions: Temperature, reaction time, and the molar ratio of reactants must be precisely controlled to favor the desired substitution reaction.

Solvent Selection: The choice of solvent can influence the regioselectivity of the substitution. Polar aprotic solvents like DMF or DMSO are commonly used. google.com

Catalyst Selection: While not always used in SNAr, in subsequent steps like hydrogenation, the choice of catalyst (e.g., Pd/C) and its loading can affect selectivity and prevent over-reduction or side reactions. google.com

Intermediate Purification: Purifying intermediates at key stages can prevent the carry-over of impurities that might cause side reactions in subsequent steps. For instance, separating isomeric fluoronitrobenzene compounds by rectification before the final reduction step is a key strategy to ensure the purity of the final aniline. google.com

By carefully optimizing these parameters, it is possible to steer the reaction pathway towards the desired product, thereby reducing the formation of byproducts and simplifying the final purification process.

Reactivity Profiles and Mechanistic Insights of 3 Chloro 4 Ethoxy 5 Fluoroaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

Nucleophilic Character of the Amino Group in Electrophilic Attack

The amino group (-NH₂) present in 3-chloro-4-ethoxy-5-fluoroaniline fundamentally defines its reactivity in electrophilic aromatic substitution. The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic ring through resonance. This donation of electron density significantly increases the nucleophilicity of the ring, making it highly activated and thus more susceptible to attack by electrophiles compared to unsubstituted benzene (B151609). libretexts.orgncert.nic.in In aniline and its derivatives, the amino group is one of the strongest activating groups, a property that can lead to over-reactivity and the formation of multiple substitution products if not carefully controlled. libretexts.org The electron-donating nature of the amino group makes the aromatic ring electron-rich and therefore a potent nucleophile in reactions with electron-deficient species. quora.com

Regioselectivity and Directing Effects of Halogen and Ethoxy Substituents

The regiochemical outcome of electrophilic aromatic substitution on the 3-chloro-4-ethoxy-5-fluoroaniline ring is a complex interplay of the directing effects of all four substituents. The amino group is a powerful ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.orgyoutube.com However, in this molecule, the para position (C4) is already occupied by the ethoxy group.

The directing effects of the substituents are as follows:

Amino group (-NH₂) at C1: Strongly activating and ortho-, para-directing. libretexts.org

Chloro group (-Cl) at C3: Deactivating via its inductive effect, but ortho-, para-directing due to resonance.

Ethoxy group (-OEt) at C4: Activating and ortho-, para-directing.

Fluoro group (-F) at C5: Deactivating via its strong inductive effect, but ortho-, para-directing through resonance.

Considering these effects, the primary sites for electrophilic attack are the carbons ortho to the strongly activating amino group, which are C2 and C6. The C2 position is ortho to the amino group and meta to the chloro group. The C6 position is ortho to the amino group and ortho to the fluoro group. The powerful activating effect of the amino group is the dominant factor, making these positions the most nucleophilic.

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (-NH₂) | 1 | Strongly Activating (Resonance) | Ortho, Para |

| Chloro (-Cl) | 3 | Deactivating (Inductive) | Ortho, Para |

| Ethoxy (-OEt) | 4 | Activating (Resonance) | Ortho, Para |

| Fluoro (-F) | 5 | Deactivating (Inductive) | Ortho, Para |

Nucleophilic Aromatic Substitution Pathways

Enhanced Reactivity Due to Electron-Withdrawing Halogen Substituents

The presence of electron-withdrawing groups, such as the chloro and fluoro substituents, on the aromatic ring makes 3-chloro-4-ethoxy-5-fluoroaniline a suitable substrate for nucleophilic aromatic substitution (SNAr). semanticscholar.orgyoutube.com These halogen atoms withdraw electron density from the ring through their inductive effects, which makes the carbon atoms to which they are attached electron-deficient and thus more susceptible to attack by nucleophiles. pressbooks.pub For an SNAr reaction to proceed, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is typically required to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pub In this molecule, the arrangement of the halogen atoms can facilitate the displacement of one of them by a strong nucleophile.

Chlorine Displacement Reactions with Amines

The chlorine atom at the C3 position can be displaced by nucleophiles, such as amines, in SNAr reactions. researchgate.netunilag.edu.ng The reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond. youtube.com Therefore, under appropriate conditions, a primary or secondary amine can act as a nucleophile, attacking the carbon bearing the chlorine atom and leading to its substitution. Such reactions are fundamental in building more complex molecular scaffolds from this aniline derivative. semanticscholar.org

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| 3-Chloro-4-ethoxy-5-fluoroaniline | Primary or Secondary Amine | Nucleophilic Aromatic Substitution (SNAr) | 3-(Alkyl/Aryl)amino-4-ethoxy-5-fluoroaniline |

Coupling Reactions for Advanced Organic Scaffolds

3-Chloro-4-ethoxy-5-fluoroaniline is a valuable building block for constructing more complex molecules through palladium-catalyzed cross-coupling reactions. ossila.com The chlorine atom provides a reactive handle for several important C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: The chloro group can participate in Suzuki-Miyaura coupling reactions, where it is coupled with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is a powerful method for forming new carbon-carbon bonds, allowing for the introduction of various aryl or vinyl groups at the C3 position. acs.orguwindsor.ca

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org This provides an alternative route to introduce different amino groups at the C3 position, complementing the SNAr pathway. nih.gov

These coupling reactions significantly enhance the synthetic utility of 3-chloro-4-ethoxy-5-fluoroaniline, enabling its incorporation into a wide range of advanced organic scaffolds with potential applications in medicinal chemistry and materials science. ossila.comnih.gov

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | C-C | Palladium Catalyst + Base |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Palladium Catalyst + Base |

Oxidation and Reduction Chemistry of the Aromatic Amine Functionality

The amine group of 3-Chloro-4-ethoxy-5-fluoroaniline can undergo both oxidation and reduction reactions, which are fundamental transformations in organic synthesis.

Oxidation: The oxidation of the primary amine can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation might yield nitroso (–NO) compounds, while stronger oxidation can lead to the corresponding nitro (–NO₂) derivative, 3-chloro-4-ethoxy-5-fluoro-1-nitrobenzene. The electron-donating ethoxy group and the electron-withdrawing halogen atoms can influence the susceptibility of the amine to oxidation.

Reduction: The synthesis of 3-Chloro-4-ethoxy-5-fluoroaniline itself often proceeds via the reduction of its corresponding nitro precursor, 3-chloro-4-ethoxy-5-fluoro-1-nitrobenzene. Common methods for this transformation include catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere, or chemical reduction using reagents like tin(II) chloride (SnCl₂) in acidic media or iron metal in acetic acid. google.com

Table 3: Oxidation and Reduction Reactions

| Transformation | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Oxidation | 3-Chloro-4-ethoxy-5-fluoroaniline | Strong oxidizing agents (e.g., peroxy acids) | 3-Chloro-4-ethoxy-5-fluoro-1-nitrobenzene |

| Reduction | 3-Chloro-4-ethoxy-5-fluoro-1-nitrobenzene | H₂, Pt/C catalyst or Fe/HCl | 3-Chloro-4-ethoxy-5-fluoroaniline |

Cyclization Reactions and Heterocyclic Ring Formation in the Presence of 3-Chloro-4-ethoxy-5-fluoroaniline Analogs

Aniline and its derivatives are crucial starting materials for the synthesis of a vast array of nitrogen-containing heterocyclic compounds. The amine functionality provides a nucleophilic center that can participate in cyclization reactions with various electrophilic partners.

For instance, analogs of 3-Chloro-4-ethoxy-5-fluoroaniline can undergo condensation reactions with 1,3-dicarbonyl compounds to form quinoline (B57606) rings via the Combes quinoline synthesis, or with glycerol (B35011) in the presence of an oxidizing agent (Skraup synthesis) to produce substituted quinolines. ossila.com The substituents on the aniline ring (chloro, ethoxy, fluoro) become part of the final heterocyclic structure, thereby influencing its chemical properties and potential biological activity. These reactions are fundamental in medicinal chemistry for creating scaffolds for drug discovery. ossila.com

Table 4: Examples of Cyclization Reactions with Aniline Analogs

| Reaction Name | Reactants (Aniline + Reagent) | Heterocyclic Product | Significance |

|---|---|---|---|

| Skraup Synthesis | Aniline analog, Glycerol, Sulfuric acid, Oxidizing agent | Substituted Quinoline | Classic method for quinoline ring formation |

| Combes Synthesis | Aniline analog, 1,3-Diketone | Substituted Quinoline | Forms quinolines under acidic conditions |

| Paal-Knorr Synthesis | Aniline analog, 1,4-Dicarbonyl compound | Substituted Pyrrole | Synthesis of five-membered heterocyclic rings |

Derivatization and Functionalization Chemistry of 3 Chloro 4 Ethoxy 5 Fluoroaniline

Synthesis of N-Substituted Aniline (B41778) Derivatives

The amino group of 3-Chloro-4-ethoxy-5-fluoroaniline serves as a versatile handle for the introduction of a wide range of functional groups, leading to the formation of amides, carbamates, and ureas. These transformations are fundamental in modifying the properties of the parent aniline for various applications.

Formation of Amides, Carbamates, and Ureas

The nucleophilic nature of the aniline nitrogen allows for its ready acylation to form amides. This can be achieved through reaction with acyl chlorides or carboxylic acids activated with coupling agents. While specific examples with 3-Chloro-4-ethoxy-5-fluoroaniline are not extensively documented in readily available literature, the general principles of amide synthesis are well-established. researchgate.netrsc.org For instance, the reaction with an acyl chloride would proceed via nucleophilic attack of the aniline on the electrophilic carbonyl carbon of the acyl chloride, followed by elimination of hydrogen chloride.

Similarly, the synthesis of carbamates can be accomplished by reacting the aniline with a suitable chloroformate or by a three-component coupling involving an alcohol, a phosgene (B1210022) equivalent, and the aniline. organic-chemistry.orgorganic-chemistry.orggoogle.com The resulting carbamate (B1207046) linkage is a key feature in many biologically active molecules.

The formation of ureas from 3-Chloro-4-ethoxy-5-fluoroaniline can be achieved by reaction with isocyanates or through phosgene-free methods, such as the reaction with carbonyldiimidazole followed by the addition of another amine. nih.govorganic-chemistry.orgnih.gov The synthesis of substituted ureas is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. nih.gov The reaction of a related compound, 3-chloro-4-fluoroaniline (B193440), with various isocyanates to form substituted ureas has been reported, suggesting a similar reactivity for the ethoxy-containing analogue. nih.gov

Table 1: General Strategies for N-Substituted Aniline Derivative Synthesis

| Derivative | Reagents and Conditions |

| Amides | Acyl chlorides, carboxylic acids with coupling agents (e.g., DCC, EDC) |

| Carbamates | Chloroformates, phosgene equivalents with alcohols |

| Ureas | Isocyanates, carbonyldiimidazole with another amine |

Reductive Amination Strategies

Reductive amination provides a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. masterorganicchemistry.comorganic-chemistry.org This reaction typically involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For 3-Chloro-4-ethoxy-5-fluoroaniline, this would involve its reaction with a carbonyl compound in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is crucial for achieving high selectivity and yield. While specific applications of this strategy with 3-Chloro-4-ethoxy-5-fluoroaniline are not widely reported, the methodology is broadly applicable to substituted anilines. ossila.compurdue.edu

Heterocyclic Annulation and Scaffold Construction

The aromatic ring and the amino group of 3-Chloro-4-ethoxy-5-fluoroaniline are key functionalities for the construction of fused heterocyclic systems, which form the core of many important pharmaceutical agents.

Integration into Fluoroquinolone Architectures

Fluoroquinolones are a major class of synthetic antibacterial agents characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. nih.govnih.gov The synthesis of these molecules often involves the Gould-Jacobs reaction, which utilizes an aniline derivative as a key starting material. orientjchem.org In a typical sequence, an aniline is reacted with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinolone ring system. The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

For example, the structurally similar 3-chloro-4-fluoroaniline is a known precursor for the synthesis of clinically important fluoroquinolones. orientjchem.orggoogle.com It is condensed with EMME and then cyclized to afford ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. orientjchem.org It is highly probable that 3-Chloro-4-ethoxy-5-fluoroaniline could be employed in a similar fashion to generate novel fluoroquinolone analogues with potentially modified biological activities due to the presence of the ethoxy group at the 4-position.

Skraup Reaction Pathways for Quinoline (B57606) Derivatives

The Skraup reaction is a classic method for the synthesis of quinolines, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (often the nitrobenzene (B124822) corresponding to the aniline used). wikipedia.org A variation of this reaction, the Doebner-von Miller reaction, uses α,β-unsaturated aldehydes or ketones. These reactions proceed through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and oxidation.

While there are no specific reports on the use of 3-Chloro-4-ethoxy-5-fluoroaniline in the Skraup reaction, the general applicability of this reaction to substituted anilines suggests its potential for the synthesis of novel, substituted quinolines. For instance, 3-chloro-5-fluoroaniline (B1302006) has been utilized in Skraup-type reactions to produce substituted quinoline scaffolds. ossila.com The electronic effects of the chloro, ethoxy, and fluoro substituents would influence the regioselectivity and efficiency of the cyclization step.

Coordination Chemistry with Transition Metal Centers

The nitrogen atom of the amino group and the potential for coordination through the halogen and oxygen substituents make 3-Chloro-4-ethoxy-5-fluoroaniline a potential ligand for transition metal centers. The formation of metal complexes can significantly alter the electronic properties and reactivity of the organic ligand and can lead to materials with interesting catalytic, magnetic, or optical properties.

To date, the coordination chemistry of 3-Chloro-4-ethoxy-5-fluoroaniline with transition metals has not been extensively explored in the scientific literature. However, the vast field of coordination chemistry of anilines and their derivatives suggests that this compound could form stable complexes with a variety of metal ions. The nature of the resulting complexes would depend on the metal, the other ligands present, and the reaction conditions. Further research in this area could uncover novel coordination compounds with unique properties and applications.

Formation of Schiff Bases and Related Condensation Products

Schiff bases, or imines, are a class of compounds synthesized from the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govnih.gov These compounds, containing an azomethine group (-C=N-), are versatile intermediates in organic synthesis and have been investigated for various applications.

The amino group of 3-Chloro-4-ethoxy-5-fluoroaniline is expected to readily react with carbonyl compounds to form Schiff bases. While specific examples involving this exact aniline are not prevalent in the literature, the reactivity can be inferred from studies on similar haloanilines. For example, various haloanilines, including chloroanilines, have been reacted with aldehydes like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde to produce Schiff bases. jocpr.com The formation of the azomethine linkage is typically confirmed by spectroscopic methods, such as the appearance of a characteristic peak for the azomethine proton in the ¹H NMR spectrum. jocpr.com

Research on Schiff bases derived from 3-chloro-4-fluoroaniline and isatin (B1672199) has shown that these ligands can effectively coordinate with metal ions to form stable complexes. researchgate.netnih.govnih.gov The synthesis of these Schiff bases is a crucial first step in the generation of more complex coordination compounds. The reaction is generally carried out by refluxing the aniline and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. jocpr.com

Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Chloro 4 Ethoxy 5 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 3-Chloro-4-ethoxy-5-fluoroaniline, providing detailed information about the chemical environment of its constituent atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete picture of the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum, the ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The aromatic protons exhibit complex splitting patterns arising from coupling with each other and with the fluorine atom. The amine (NH₂) protons usually appear as a broad singlet.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents (chlorine, fluorine, ethoxy, and amino groups). The carbons of the ethoxy group also show characteristic signals.

A study on various aniline (B41778) derivatives provides reference points for the expected chemical shifts in related structures. asianpubs.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Anilines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Fluoroaniline | 6.62 (dd), 6.89 (t) | 115.69 (d), 116.10 (d), 142.57 (d), 156.38 (d) |

| 4-Chloroaniline | 6.77 (d), 7.28 (t) | 115.24, 118.76, 129.43, 146.59 |

| 3-Chloroaniline | --- | 113.3, 115.1, 119.3, 130.6, 135.1, 147.8 |

Fluorine-19 (¹⁹F) NMR for Chemical Shift Analysis

Fluorine-19 (¹⁹F) NMR is a powerful technique for probing the electronic environment of the fluorine atom in 3-Chloro-4-ethoxy-5-fluoroaniline. The chemical shift of the ¹⁹F signal is highly sensitive to the nature and position of the other substituents on the aromatic ring. The coupling between the fluorine atom and the neighboring aromatic protons provides valuable structural information.

Studies on the metabolism of similar compounds, such as 3-chloro-4-fluoroaniline (B193440), have demonstrated the utility of ¹⁹F NMR in tracking the fate of the molecule in biological systems. shu.ac.ukresearchgate.net The technique allows for the specific detection and quantification of fluorine-containing metabolites. shu.ac.ukresearchgate.net

Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations

To complement experimental NMR data, theoretical calculations of NMR chemical shifts are often performed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for this purpose. By calculating the magnetic shielding tensors, the GIAO method can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of 3-Chloro-4-ethoxy-5-fluoroaniline.

These theoretical calculations help in the assignment of complex NMR spectra and can provide a deeper understanding of the electronic structure of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy for Functional Group Identification

FT-IR and FT-Raman spectra of 3-Chloro-4-ethoxy-5-fluoroaniline reveal characteristic absorption and scattering bands corresponding to its various functional groups.

Key expected vibrational modes include:

N-H stretching of the primary amine group, typically observed in the range of 3300-3500 cm⁻¹.

C-H stretching of the aromatic ring and the ethoxy group, appearing around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=C stretching of the aromatic ring, which gives rise to several bands in the 1400-1600 cm⁻¹ region.

C-O stretching of the ethoxy group, expected in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-F stretching , which typically appears as a strong band in the 1100-1400 cm⁻¹ region.

C-Cl stretching , which is generally observed in the lower frequency region of 600-800 cm⁻¹.

Experimental FT-IR and FT-Raman data for the related compound 3-chloro-4-fluoroaniline are available and provide a basis for comparison. nih.govchemicalbook.com

Table 2: Key IR and Raman Bands for Functional Group Identification

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=C Stretch (Aromatic) | 1400-1600 |

| C-O Stretch (Ether) | 1000-1300 |

| C-F Stretch | 1100-1400 |

| C-Cl Stretch | 600-800 |

Theoretical Vibrational Frequency Computations

Theoretical calculations of vibrational frequencies, often performed using Density Functional Theory (DFT) methods like B3LYP, are instrumental in the detailed assignment of experimental IR and Raman spectra. nih.govresearchgate.net These computations provide a set of theoretical vibrational modes and their corresponding frequencies, which can be correlated with the experimentally observed bands.

By comparing the calculated and experimental spectra, a more accurate and complete assignment of the vibrational modes of 3-Chloro-4-ethoxy-5-fluoroaniline can be achieved. This approach has been successfully applied to various substituted anilines and other aromatic compounds. asianpubs.orgresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of 3-Chloro-4-ethoxy-5-fluoroaniline through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of 3-Chloro-4-ethoxy-5-fluoroaniline. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of the target compound and for identifying potential impurities. For instance, the exact mass of a related compound, 3-chloro-4-fluoroaniline, is 145.0094550 Da. nih.gov The high resolution allows for the confident assignment of the molecular formula, which is a fundamental piece of data for this compound.

Table 1: Predicted HRMS Data for 3-Chloro-4-ethoxy-5-fluoroaniline

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 203.02696 | 135.0 |

| [M+Na]⁺ | 225.00890 | 146.4 |

| [M-H]⁻ | 201.01240 | 138.2 |

| [M+NH₄]⁺ | 220.05350 | 155.8 |

| [M+K]⁺ | 240.98284 | 142.6 |

| [M+H-H₂O]⁺ | 185.01694 | 129.9 |

| [M+HCOO]⁻ | 247.01788 | 154.7 |

| [M+CH₃COO]⁻ | 261.03353 | 184.5 |

| [M+Na-2H]⁻ | 222.99435 | 140.3 |

| [M]⁺ | 202.01913 | 139.2 |

| [M]⁻ | 202.02023 | 139.2 |

This data is predicted for the related compound 3-chloro-4-ethoxy-5-fluorobenzaldehyde (B1369359) and serves as an illustrative example. uni.lu

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS studies on 3-Chloro-4-ethoxy-5-fluoroaniline are not widely published, the fragmentation pathways can be predicted based on the known behavior of similar substituted anilines. researchgate.netacs.org The fragmentation of molecules in MS/MS is not always well-understood, making the interpretation of spectra challenging. gre.ac.uk

Common fragmentation patterns for anilines involve cleavage of bonds adjacent to the amino group and within the substituents on the aromatic ring. libretexts.org For 3-Chloro-4-ethoxy-5-fluoroaniline, one would expect to observe fragment ions corresponding to the loss of the ethoxy group, the chlorine atom, and potentially rearrangements involving the fluoro and amino groups. Understanding these fragmentation pathways is critical for structural confirmation and for differentiating it from isomeric compounds.

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICPMS) offers a highly sensitive and element-specific detection method. For 3-Chloro-4-ethoxy-5-fluoroaniline, monitoring the ³⁵Cl isotope allows for selective detection and quantification, even in complex matrices. shu.ac.ukresearchgate.net This technique has been successfully applied to the metabolic profiling of related compounds like 3-chloro-4-fluoroaniline. shu.ac.ukresearchgate.net The use of HPLC-ICPMS with ³⁵Cl detection would be particularly advantageous for studying the metabolic fate of 3-Chloro-4-ethoxy-5-fluoroaniline, enabling the tracking of chlorine-containing metabolites. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.orgyoutube.com The UV-Vis spectrum of an organic molecule is influenced by its chromophores, which are the parts of the molecule that absorb light. libretexts.org

X-ray Diffraction (XRD) Crystallography

X-ray diffraction is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of substituted anilines is typically governed by a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of the amino (-NH2) group, a potent hydrogen bond donor, and the electronegative fluorine and chlorine atoms, which can act as weak hydrogen bond acceptors, suggests that hydrogen bonding plays a significant role in the crystal lattice of 3-Chloro-4-ethoxy-5-fluoroaniline.

In the crystal structure of analogous compounds like 3-chloro-4-fluoroanilinium picrate, classical N-H···O hydrogen bonds are observed, forming layered structures. colostate.edu It is highly probable that in the crystalline form of 3-Chloro-4-ethoxy-5-fluoroaniline, similar intermolecular hydrogen bonds of the N-H···N or N-H···F type would be present, linking adjacent molecules. The ethoxy group introduces additional possibilities for weak C-H···O or C-H···π interactions, further stabilizing the crystal packing.

A hypothetical representation of the primary intermolecular interactions expected in the crystal lattice of 3-Chloro-4-ethoxy-5-fluoroaniline is presented in the table below.

| Interaction Type | Potential Donor | Potential Acceptor | Expected Influence on Crystal Packing |

| Hydrogen Bonding | Amino group (N-H) | Amino group (N), Fluorine (F), Oxygen (O of ethoxy) | Formation of chains or sheets, primary structural motif. |

| Halogen Bonding | Chlorine (C-Cl) | Nucleophilic atoms (e.g., O, N) | Directional interactions influencing molecular alignment. |

| π-π Stacking | Aromatic ring | Aromatic ring | Contributes to the stabilization of layered structures. |

| van der Waals Forces | All atoms | All atoms | Overall cohesive energy of the crystal. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for the analysis of organic compounds, enabling the separation, identification, and quantification of components in a mixture. For a substituted aniline like 3-Chloro-4-ethoxy-5-fluoroaniline, techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial for assessing its purity and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. When coupled with an electrochemical detector (ECD), it offers exceptional sensitivity and selectivity for electroactive compounds, such as aromatic amines. mdpi.comantecscientific.com Although a specific HPLC-ECD method for 3-Chloro-4-ethoxy-5-fluoroaniline has not been detailed in the available literature, a method developed for the related compound, 3-chloro-4-fluoroaniline, provides a strong basis for its analysis. researchgate.net

Aromatic amines can be electrochemically oxidized at a solid electrode surface, and the resulting current is proportional to the concentration of the analyte. nih.gov This principle allows for the detection of trace amounts of 3-Chloro-4-ethoxy-5-fluoroaniline and its potential impurities. The electrochemical properties of the target molecule, influenced by the electron-donating ethoxy group and the electron-withdrawing chloro and fluoro substituents, will determine the optimal potential for detection.

A reversed-phase HPLC system would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be optimized to achieve efficient separation of the target compound from starting materials, by-products, and degradation products.

The following table outlines a hypothetical set of HPLC-ECD parameters for the analysis of 3-Chloro-4-ethoxy-5-fluoroaniline, based on methods for similar compounds.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of phosphate (B84403) buffer and acetonitrile/methanol |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | Electrochemical Detector (Amperometric) |

| Working Electrode | Glassy Carbon Electrode |

| Applied Potential | +0.8 to +1.2 V (vs. Ag/AgCl reference electrode) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

The high sensitivity of HPLC-ECD makes it particularly suitable for determining the purity of the final product and for detecting trace-level impurities that may not be observable with less sensitive detectors like UV-Vis.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. beilstein-journals.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. In the synthesis of 3-Chloro-4-ethoxy-5-fluoroaniline, TLC would be an invaluable tool for determining the reaction's endpoint.

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The components of the mixture travel up the plate at different rates depending on their polarity and their affinity for the stationary and mobile phases, resulting in their separation.

By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, a chemist can visually track the progress of the reaction. The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction.

A typical TLC protocol for monitoring the synthesis of 3-Chloro-4-ethoxy-5-fluoroaniline would involve the parameters listed in the table below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 coated on aluminum or glass plates |

| Mobile Phase (Eluent) | A mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio is optimized to achieve good separation (Rf values between 0.2 and 0.8). |

| Sample Application | Capillary spotting of the crude reaction mixture, starting materials, and product reference. |

| Development | In a closed chamber saturated with the eluent vapor. |

| Visualization | Under UV light (at 254 nm) where the fluorescent indicator in the silica gel will be quenched by UV-active compounds, appearing as dark spots. Staining with a suitable agent (e.g., potassium permanganate (B83412) or iodine) can also be used. |

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system. By observing the changes in the TLC profile over time, the optimal reaction time can be determined, preventing the formation of by-products due to prolonged reaction times or low yields from incomplete reactions.

Theoretical and Computational Chemistry of 3 Chloro 4 Ethoxy 5 Fluoroaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules. Its balance of accuracy and computational cost makes it particularly suitable for studying medium-sized organic molecules like 3-Chloro-4-ethoxy-5-fluoroaniline.

Geometry Optimization and Electronic Structure Calculations

The initial step in any DFT study involves the optimization of the molecule's geometry to find its most stable conformation, corresponding to the minimum energy on the potential energy surface. For 3-Chloro-4-ethoxy-5-fluoroaniline, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized structure provides crucial information about the spatial arrangement of the atoms.

Prediction of Spectroscopic Parameters (IR, UV-Vis)

DFT calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated IR spectrum for 3-Chloro-4-ethoxy-5-fluoroaniline would show characteristic peaks for the N-H stretching of the aniline (B41778) group, C-H stretching of the aromatic ring and the ethoxy group, C-O stretching, C-F stretching, and C-Cl stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption. The calculations yield the excitation energies and oscillator strengths for the transitions from the ground state to various excited states. For 3-Chloro-4-ethoxy-5-fluoroaniline, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, corresponding to π-π* transitions within the benzene (B151609) ring.

Molecular Orbital and Charge Distribution Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For 3-Chloro-4-ethoxy-5-fluoroaniline, the HOMO is expected to be localized primarily on the aniline part of the molecule, particularly the nitrogen atom and the aromatic ring, due to the electron-donating nature of the amino and ethoxy groups. The LUMO is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing halogen atoms. The analysis of these orbitals provides insights into the regions of the molecule that are susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Hyper-conjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that are easier to interpret in terms of classical chemical bonding concepts.

NBO analysis can quantify the extent of hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. In 3-Chloro-4-ethoxy-5-fluoroaniline, significant hyperconjugative interactions would be expected between the lone pairs of the nitrogen, oxygen, and halogen atoms and the π* anti-bonding orbitals of the aromatic ring. This delocalization of electron density contributes to the stability of the molecule. The analysis also provides information about the natural atomic charges, giving a more refined picture of the charge distribution compared to simpler methods.

Quantum Chemical Descriptors and Reactivity Indices

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of 3-Chloro-4-ethoxy-5-fluoroaniline. These descriptors provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

| Descriptor | Definition | Significance for 3-Chloro-4-ethoxy-5-fluoroaniline |

| Ionization Potential (I) | The energy required to remove an electron from the molecule. Approximated as I ≈ -EHOMO. | Indicates the molecule's ability to act as an electron donor. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as A ≈ -ELUMO. | Indicates the molecule's ability to act as an electron acceptor. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. Calculated as χ = (I + A) / 2. | Provides a measure of the overall electron-attracting power. |

| Chemical Hardness (η) | The resistance of the molecule to changes in its electron distribution. Calculated as η = (I - A) / 2. | A higher value indicates greater stability and lower reactivity. |

| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1 / η). | A higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. Calculated as ω = χ2 / (2η). | Useful for predicting the molecule's behavior as an electrophile. |

These reactivity indices, derived from the fundamental electronic structure calculations, provide a comprehensive theoretical framework for understanding and predicting the chemical behavior of 3-Chloro-4-ethoxy-5-fluoroaniline.

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity. Global electrophilicity and nucleophilicity indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide a quantitative measure of a molecule's ability to accept or donate electrons.

Table 2: Conceptual Electrophilicity and Nucleophilicity of Substituted Anilines

| Substituent | Effect on Electrophilicity | Effect on Nucleophilicity |

|---|---|---|

| -NH2 (Amino) | Decreases | Increases |

| -OCH2CH3 (Ethoxy) | Decreases | Increases |

| -Cl (Chloro) | Increases | Decreases |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For 3-Chloro-4-ethoxy-5-fluoroaniline, MD simulations could provide insights into the rotational dynamics of the ethoxy group and the inversion of the amino group.

These simulations can also model how molecules of 3-Chloro-4-ethoxy-5-fluoroaniline interact with each other and with solvent molecules. This is crucial for understanding its physical properties, such as solubility and boiling point, as well as its behavior in different chemical environments. While no specific MD simulation studies on 3-Chloro-4-ethoxy-5-fluoroaniline have been reported, such studies on similar halogenated anilines have been performed to understand their behavior in biological systems and materials science.

Prediction of Nonlinear Optical (NLO) Properties and Molecular Hyperpolarizabilities

Molecules with significant charge asymmetry and extended π-electron systems can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. The presence of both electron-donating (amino, ethoxy) and electron-withdrawing (chloro, fluoro) groups on the aromatic ring of 3-Chloro-4-ethoxy-5-fluoroaniline suggests that it may possess NLO properties.

The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. For substituted benzenes, the magnitude of β is highly dependent on the nature and relative positions of the substituents. While specific calculations for 3-Chloro-4-ethoxy-5-fluoroaniline are not available, studies on other substituted anilines provide a basis for prediction.

Table 3: Illustrative First Hyperpolarizability (β) for Substituted Benzenes (Arbitrary Units)

| Compound | Donor Group | Acceptor Group | β (a.u.) |

|---|---|---|---|

| Aniline | -NH2 | - | Low |

| Nitrobenzene (B124822) | - | -NO2 | Moderate |

Note: This table provides a conceptual illustration. The NLO properties of 3-Chloro-4-ethoxy-5-fluoroaniline would depend on the complex interplay of all its substituents.

Theoretical Investigations into Chemical Stability and Degradation Pathways

Bond Dissociation Energies and Radical Formation

The chemical stability of a molecule can be assessed by calculating its bond dissociation energies (BDEs). The BDE represents the energy required to break a specific bond homolytically, forming two radicals. A lower BDE indicates a weaker bond and a higher propensity for radical formation.

For 3-Chloro-4-ethoxy-5-fluoroaniline, the C-Cl, C-F, C-N, and C-O bonds are of particular interest. The C-Cl bond is generally weaker than the C-F bond and is often a site of initial degradation in halogenated aromatic compounds. The formation of aryl radicals through the cleavage of these bonds can initiate various degradation pathways.

Table 4: Typical Bond Dissociation Energies (kcal/mol) for Related Bonds

| Bond | Approximate BDE (kcal/mol) |

|---|---|

| C-H (aromatic) | ~110 |

| C-C (aromatic) | ~125 |

| C-N (in aniline) | ~80-90 |

| C-O (in ethers) | ~85-95 |

| C-F (aromatic) | ~120-130 |

Note: These are general values and the actual BDEs in 3-Chloro-4-ethoxy-5-fluoroaniline will be influenced by the other substituents on the aromatic ring.

Analysis of Potential for Autoxidation and Hydrolysis

Autoxidation is a process of oxidation that occurs in the presence of oxygen. For 3-Chloro-4-ethoxy-5-fluoroaniline, the aniline moiety can be susceptible to oxidation, potentially leading to the formation of colored polymeric products. The presence of the electron-donating ethoxy group could enhance this susceptibility.

Hydrolysis is the cleavage of chemical bonds by the addition of water. The ether linkage in the ethoxy group and the carbon-halogen bonds could be susceptible to hydrolysis under certain conditions (e.g., extreme pH or high temperatures), although these reactions are generally slow for aromatic compounds. Theoretical calculations can predict the energy barriers for these reactions, providing an indication of the compound's stability towards hydrolysis.

The degradation of halogenated aromatic compounds in the environment often proceeds through microbial pathways involving initial oxidation or reduction steps. semanticscholar.org

Lack of Documented Applications for 3-Chloro-4-ethoxy-5-fluoroaniline in Specified Synthetic Routes

Initial research into the applications of the chemical compound 3-Chloro-4-ethoxy-5-fluoroaniline reveals a significant gap in scientific literature regarding its role as a key building block in the specified areas of advanced organic synthesis. Despite a thorough search for its use as a precursor in pharmaceuticals, agrochemicals, and material science, no direct evidence was found to support its application in the development of common antibiotics, targeted cancer therapies, fluorinated herbicides, or plant growth regulators.

The investigation specifically sought to confirm the role of 3-Chloro-4-ethoxy-5-fluoroaniline in the synthesis of widely used antibiotics such as Norfloxacin and Ciprofloxacin, and in the creation of Epidermal Growth Factor Receptor (EGFR) inhibitors for targeted cancer therapy. However, the available chemical synthesis literature does not document its use as an intermediate for these compounds.

Similarly, searches into the agrochemical sector for its integration into the production of fluorinated herbicides and plant growth regulators yielded no specific results. Furthermore, its application in advanced material science and polymer chemistry is not documented in the reviewed sources.

It is important to note that a structurally similar compound, 3-Chloro-4-fluoroaniline (B193440) , is extensively documented as a crucial intermediate in many of these exact applications. eurekaselect.comgoogle.comchemimpex.comgoogle.comgoogle.comnih.govmerckmillipore.com This related molecule is a well-established precursor in the synthesis of fluoroquinolone antibiotics, including Norfloxacin, and is cited in literature concerning the development of various pharmaceutical and agrochemical agents. eurekaselect.comgoogle.comgoogle.combenthamdirect.com

The key structural difference between the specified compound and its documented analogue is the presence of an ethoxy group at the 4-position and the fluorine atom at the 5-position on the aniline ring, whereas the widely used precursor has a fluorine atom at the 4-position and lacks the ethoxy group. This distinction is critical in chemical synthesis, as it alters the molecule's reactivity and steric properties, meaning the synthetic pathways are not interchangeable.

Role of 3 Chloro 4 Ethoxy 5 Fluoroaniline As a Key Building Block in Advanced Organic Synthesis

Applications in Advanced Material Science and Polymer Chemistry

Functionality as a Monomer or Cross-Linking Agent in Polymerization

The structure of 3-Chloro-4-ethoxy-5-fluoroaniline inherently suggests its potential use as a monomer in polymerization reactions. The primary amine group provides a reactive handle for incorporation into polymer chains through processes like polyamidation or polyimidation. For instance, it could react with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. The presence of the halogen and ethoxy groups on the resulting polymer repeating unit would be expected to confer specific properties to the bulk material, such as enhanced thermal stability, flame retardancy, and modified solubility characteristics.

Furthermore, the potential for the chloro or fluoro groups to undergo subsequent reactions opens up possibilities for its use as a cross-linking agent. After initial polymerization through the amine functionality, the halogen atoms on the polymer backbone could serve as sites for cross-linking reactions, leading to the formation of a three-dimensional polymer network. This cross-linking would significantly alter the mechanical and thermal properties of the material, transforming a linear polymer into a more rigid and robust thermoset.

Structure Reactivity and Structure Property Relationships in 3 Chloro 4 Ethoxy 5 Fluoroaniline and Its Analogues

Electronic Effects of Halogen and Ether Substituents on Aromatic Ring Activation and Deactivation

The reactivity of the benzene (B151609) ring in 3-Chloro-4-ethoxy-5-fluoroaniline is governed by the cumulative electronic effects of its four substituents. These effects can be broadly categorized into two types: the resonance effect (+R/-R) and the inductive effect (+I/-I).

Deactivating Groups: Halogens, such as chlorine (-Cl) and fluorine (-F), are generally considered deactivating groups. libretexts.org This is an exceptional case where the inductive and resonance effects are in opposition. Due to their high electronegativity, halogens exert a strong negative inductive effect (-I), which withdraws electron density from the ring and deactivates it towards electrophilic substitution. Concurrently, they possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. libretexts.org For halogens, the deactivating -I effect outweighs the activating +R effect, resulting in a net decrease in ring reactivity compared to benzene. libretexts.org Among the halogens, fluorine is the most electronegative but also the best resonance donor due to effective orbital overlap, making it the least deactivating halogen. libretexts.org

Regiochemical Control in Directed Ortho Metalation and Electrophilic Attack

The arrangement of substituents on the aniline (B41778) ring provides precise control over the position of subsequent chemical reactions, a concept known as regiochemistry.

Electrophilic Attack: In electrophilic aromatic substitution, the positions of attack are dictated by the directing effects of the existing substituents. The amino and ethoxy groups are strong ortho, para-directors. chemistrysteps.com In 3-Chloro-4-ethoxy-5-fluoroaniline, the position para to the amino group is occupied by the ethoxy group. The positions ortho to the amino group are C2 and C6. The C6 position is also ortho to the ethoxy group. Therefore, electrophilic attack is strongly directed towards the C2 and C6 positions, which are activated by both the amino and ethoxy groups. The halogen substituents, while deactivating, also direct ortho and para. The fluorine at C5 directs to C6 and C4 (occupied), and the chlorine at C3 directs to C2 and C4 (occupied). This reinforces the activation of the C2 and C6 positions. The final regiochemical outcome will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Directed ortho Metalation (DoM): DoM is a powerful synthetic technique that utilizes a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles. organic-chemistry.org In 3-Chloro-4-ethoxy-5-fluoroaniline, both the amino (or a protected form like an amide) and the ethoxy group can function as DMGs by coordinating with the lithium reagent. organic-chemistry.org The amino group, particularly when protected as a pivalamide (B147659) or carbamate (B1207046), is a very effective DMG. organic-chemistry.orgorganic-chemistry.org This would direct metalation to the C2 and C6 positions. The ethoxy group can also direct metalation to its ortho positions, C3 (occupied) and C5 (occupied). Therefore, under DoM conditions, functionalization is expected to occur selectively at the C2 or C6 positions, guided primarily by the powerful directing ability of the (protected) amino group.

Influence of Molecular Architecture on Synthetic Accessibility and Efficiency

The synthetic accessibility of a complex molecule like 3-Chloro-4-ethoxy-5-fluoroaniline is highly dependent on its molecular architecture. The specific arrangement of the four different substituents necessitates a carefully planned, multi-step synthetic sequence to ensure the correct regiochemistry.

A common strategy for synthesizing polysubstituted anilines involves introducing the substituents in a stepwise manner onto a simpler benzene derivative. google.comgoogle.com For instance, a plausible route could start with a commercially available nitrobenzene (B124822) derivative. The synthesis of the related compound 3-chloro-4-fluoroaniline (B193440) often starts from 3-chloro-4-fluoronitrobenzene (B104753), which is then reduced. google.com Another patented method prepares it from 3,4-dichloronitrobenzene (B32671) via fluorine displacement, followed by reduction. google.com

Comparative Analysis with Structurally Similar Halogenated Anilines

Comparing 3-Chloro-4-ethoxy-5-fluoroaniline with its analogues that lack the ethoxy group or have different halogenation patterns highlights the specific influence of each substituent. The analogues considered here are 3-Chloro-4-fluoroaniline, 2,3-Dichloro-5-fluoroaniline, and 3-Chloro-5-fluoroaniline (B1302006).

3-Chloro-4-fluoroaniline: This compound is structurally the closest analogue, differing only by the absence of the C4-ethoxy group. chemicalbook.comxieshichem.comnih.govmerckmillipore.comsigmaaldrich.compharmacompass.comtcichemicals.combldpharm.com The absence of the strongly activating ethoxy group makes the aromatic ring of 3-chloro-4-fluoroaniline significantly less activated towards electrophilic substitution compared to the title compound. The basicity of the aniline is also affected; electron-donating groups like ethoxy generally increase the basicity of anilines, while electron-withdrawing halogens decrease it. chemistrysteps.com Thus, 3-Chloro-4-ethoxy-5-fluoroaniline is expected to be a stronger base than 3-chloro-4-fluoroaniline. This analogue is a key intermediate in the synthesis of various pharmaceuticals. google.com

2,3-Dichloro-5-fluoroaniline: This isomer has two chlorine atoms and one fluorine atom, making the ring more electron-deficient than 3-Chloro-4-ethoxy-5-fluoroaniline. The presence of three electron-withdrawing halogens significantly deactivates the ring. The substitution pattern directs electrophilic attack to the 4- and 6-positions. It serves as a synthetic intermediate for agrochemicals and specialty materials.

3-Chloro-5-fluoroaniline: In this isomer, the fluorine atom is at the 5-position instead of the 4-position, and the ethoxy group is absent. ossila.comnih.govsigmaaldrich.comuni.lutcichemicals.comsigmaaldrich.com The electronic environment is different, with both halogens situated meta to the amino group. This compound is used in the synthesis of active pharmaceutical ingredients (APIs), including antiviral and anti-inflammatory agents. ossila.com Its structure allows for functionalization through methods like palladium-catalyzed cross-coupling reactions. ossila.com

The following interactive table summarizes the properties of these compounds.

Table 1: Comparative Properties of 3-Chloro-4-ethoxy-5-fluoroaniline and its Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |

|---|---|---|---|---|

| 3-Chloro-4-ethoxy-5-fluoroaniline | 1017778-85-6 | C₈H₉ClFNO | 189.61 | Contains an activating ethoxy group. |

| 3-Chloro-4-fluoroaniline | 367-21-5 | C₆H₅ClFN | 145.56 nih.gov | Lacks the C4-ethoxy group. nih.gov |

| 2,3-Dichloro-5-fluoroaniline | 1699950-48-5 | C₆H₄Cl₂FN | 180.01 | Two chloro groups, no ethoxy group. |

This comparative analysis demonstrates how the specific placement and nature of substituents—activating ether vs. deactivating halogen—critically modulate the electronic properties, reactivity, and synthetic utility of halogenated anilines.

Green Chemistry and Sustainable Synthetic Routes for 3 Chloro 4 Ethoxy 5 Fluoroaniline

Development of Solvent-Free and Reduced-Solvent Reaction Methodologies

A core principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. nih.gov The ideal, as articulated by green chemistry philosophies, is to use no solvent at all. nih.gov While specific solvent-free methods for 3-Chloro-4-ethoxy-5-fluoroaniline are not extensively documented in public literature, significant progress has been made with structurally similar compounds, demonstrating the viability of this approach.

For instance, a patented method for preparing the closely related compound, 3-chloro-4-fluoroaniline (B193440), highlights a hydrogenation reaction that proceeds without any organic solvent. google.com This process involves the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene (B104753) using a Pt/C catalyst. google.com The absence of organic solvents simplifies the process, reduces waste, and lowers the environmental impact, aligning perfectly with green chemistry goals. google.com Traditional methods often rely on organic solvents for extraction and purification, which this greener approach circumvents. google.com

| Parameter | Conventional Method (e.g., Iron Reduction) | Reduced-Solvent/Solvent-Free Method (e.g., Catalytic Hydrogenation) |

|---|---|---|

| Starting Material | 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoronitrobenzene |

| Reducing Agent | Metallic Iron | Hydrogen Gas (H₂) |

| Solvent Use | Ethanol, Water, Organic extraction solvents google.com | No organic solvent adopted google.com |

| Process Complexity | Requires addition of acid, cooling, extraction, and solvent removal google.com | Direct reaction followed by filtration and distillation google.com |

| Environmental Impact | Generates metallic waste and utilizes volatile organic solvents. | Eliminates organic solvent waste; byproduct is water. |

Design and Implementation of Recyclable Catalytic Systems

The use of recoverable and recyclable catalysts is a cornerstone of sustainable chemical manufacturing. Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas reaction mixture), are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration and reused over multiple cycles.

In the synthesis of substituted anilines, precious-metal catalysts on a solid support are commonly employed. For the production of 3-chloro-4-fluoroaniline, methods have been developed that use recyclable palladium-on-carbon (Pd-C) and platinum-on-carbon (Pt/C) catalysts. google.comgoogle.com One patented process for preparing 3-chloro-4-fluoroaniline hydrochloride explicitly states that the Pd-C catalyst is recyclable, which reduces costs and waste. google.com Another method for 3-chloro-4-fluoroaniline synthesis utilizes a 1% Pt/C catalyst, which as a solid support catalyst, is inherently designed for recovery and reuse. google.com These systems offer high reaction conversion rates and selectivity while minimizing the loss of expensive and environmentally sensitive precious metals. google.com

| Catalyst System | Precursor Compound | Target Compound | Key Advantages | Reference |

|---|---|---|---|---|

| 1% Pt/C Catalyst | 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoroaniline | High conversion and selectivity, solvent-free conditions, catalyst is easily separated. google.com | google.com |

| Pd-C Catalyst | 3-chloro-4-fluoronitrobenzene | 3-chloro-4-fluoroaniline hydrochloride | Catalyst is recyclable, reaction occurs at normal temperature, reducing energy consumption. google.com | google.com |

Enhancement of Atom Economy and Process Efficiency